![molecular formula C6H4ClN3 B120830 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 335654-06-3](/img/structure/B120830.png)
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate pyrrolo-pyrimidine compound. It can be used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
The synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . These compounds have been synthesized as part of the preparation of tyrosine kinase inhibitors .Molecular Structure Analysis
The molecular formula of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3. The structure includes a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 2-position .Chemical Reactions Analysis
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine has been used in the synthesis of various pharmaceutical compounds. It plays a crucial role in the synthesis of kinase inhibitors .Physical And Chemical Properties Analysis
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine has a molecular weight of 153.57 g/mol. It has one hydrogen bond donor and two hydrogen bond acceptors. The compound has a topological polar surface area of 41.6 Ų .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Synthesis
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized for their potential as anticancer agents. These compounds have shown promising in vitro activity against various human cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and liver cancer (HePG2) . The introduction of chlorine atoms and trichloromethyl groups into the pyrrolo[2,3-d]pyrimidine scaffold has been a robust approach to enhance their anticancer properties.
Kinase Inhibition
This compound serves as a crucial intermediate in the development of kinase inhibitors. New derivatives have been discovered as potential multi-targeted kinase inhibitors, showing significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2 . These inhibitors play a vital role in cancer treatment by targeting the signaling pathways that promote cell proliferation and survival.
Apoptosis Induction
Derivatives of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been found to induce apoptosis in cancer cells. They can increase the levels of proapoptotic proteins and decrease anti-apoptotic proteins, leading to programmed cell death . This mechanism is essential for eliminating cancer cells and preventing tumor growth.
Cell Cycle Arrest
Research indicates that certain 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives can cause cell cycle arrest, particularly at the G1/S phase in cancer cells . This halts the proliferation of cancer cells and is a valuable trait for potential anticancer drugs.
DNA Fragmentation
Some studies have shown that treatment with specific derivatives of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine leads to an increase in DNA fragmentation in cancer cells . This is another pathway through which these compounds can exert their anticancer effects, as DNA fragmentation is a hallmark of apoptosis.
Medicinal Chemistry Scaffold
The 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine structure is widely employed as a scaffold in medicinal chemistry for developing potent therapeutic agents . Its versatility and unique structure make it a valuable starting point for the synthesis of various pharmaceutical compounds.
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine are multiple kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular activities such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine interacts with its kinase targets by inhibiting their activity . This inhibition can lead to a variety of changes within the cell, depending on the specific kinase being targeted . For example, it has been found to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Biochemical Pathways
The inhibition of kinase activity by 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine can affect multiple biochemical pathways. For instance, the inhibition of EGFR, Her2, VEGFR2, and CDK2 can disrupt cell signaling pathways that regulate cell growth and proliferation .
Result of Action
The molecular and cellular effects of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine’s action are largely dependent on the specific kinases it targets. For example, by inhibiting EGFR, Her2, VEGFR2, and CDK2, it can potentially disrupt cell growth and proliferation . This could lead to the death of cancer cells, making 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine a potential candidate for cancer treatment .
Eigenschaften
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOQGBBHVRYTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420729 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
335654-06-3 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


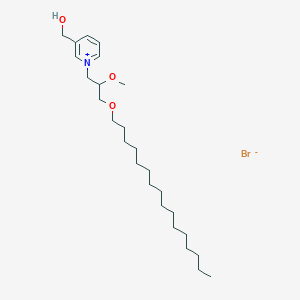
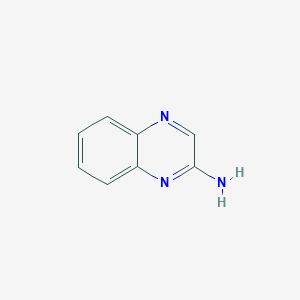
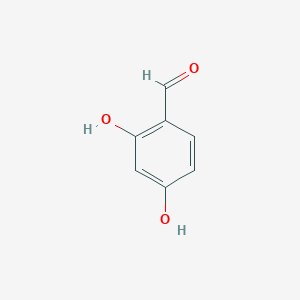


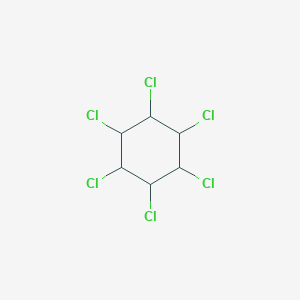
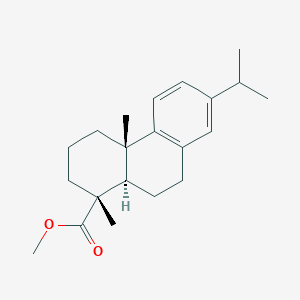


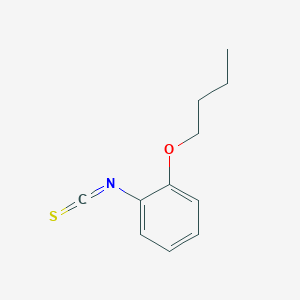
![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)

![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)